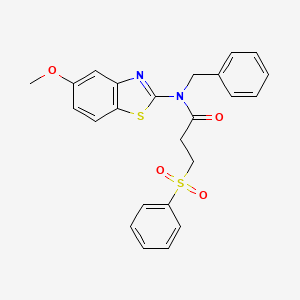

3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide

Description

This compound features a 5-methoxy-1,3-benzothiazole core substituted with a benzyl group and a benzenesulfonyl-propanamide chain. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its electron-rich aromatic system and hydrogen-bonding capabilities, which enhance interactions with biological targets .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S2/c1-30-19-12-13-22-21(16-19)25-24(31-22)26(17-18-8-4-2-5-9-18)23(27)14-15-32(28,29)20-10-6-3-7-11-20/h2-13,16H,14-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNGDCMORQSTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring.

Sulfonylation: The benzenesulfonyl group can be introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

N-Benzylation: The final step involves the N-benzylation of the benzothiazole derivative using benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide has a wide range of scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein binding.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-[N-(4-Nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide (17b)

- Structural Features : Shares the benzothiazole core and sulfonamide group but substitutes the 5-methoxy group with a nitrobenzenesulfonyl-phenylformamido chain.

- Physicochemical Data :

MMV001239 (4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide)

- Structural Features: Retains the 5-methoxybenzothiazole core but replaces the benzenesulfonyl-propanamide with a pyridylmethyl-4-cyanobenzamide group.

- Biological Data: No cytotoxicity observed in 3T3 or HEK 293 cells . Hypothesized as a CYP51 inhibitor due to the pyridyl motif .

- Key Differences: The absence of a sulfonyl group and presence of a cyano substituent may reduce metabolic stability but improve selectivity for cytochrome P450 enzymes.

ZINC27742665 (5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide)

- Structural Features : Substitutes the 5-methoxy group with 6-ethoxy and introduces a bromo-methylsulfanyl-pyrimidine carboxamide chain.

- Key Differences : The ethoxy group increases lipophilicity, while the pyrimidine ring may enhance π-π stacking interactions with aromatic residues in target proteins .

Enamine Ltd Compound: (2S)-2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide

- Structural Features : Shares the benzenesulfonyl group but incorporates a piperidine ring and 2-methoxybenzyl substituent.

- Physicochemical Data :

- Key Differences : The piperidine ring introduces conformational rigidity, which could enhance binding to enzymes or receptors with deep hydrophobic pockets .

Comparative Data Table

Key Observations and Implications

- Electron-Withdrawing Groups : Nitro (17b) and sulfonyl (target compound) groups improve stability but may reduce solubility compared to methoxy or ethoxy substituents .

- Biological Activity : The pyridylmethyl group in MMV001239 suggests a unique mechanism (CYP51 inhibition) absent in sulfonyl-containing analogs .

- Synthetic Feasibility : High yields (>80%) for 17b and MMV001239 highlight robust synthetic routes for benzothiazole derivatives .

Biological Activity

The compound 3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzothiazole moiety, which is known for its diverse biological properties, including antitumor and antimicrobial activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, potentially leading to antiproliferative effects in cancer cells.

- Interference with Cell Signaling : The benzothiazole component may interact with cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also exhibit such properties.

Biological Activity Findings

Recent studies have evaluated the biological activity of this compound against various cell lines and pathogens.

Antiproliferative Activity

In vitro studies have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various assays:

These results indicate that the compound has a promising profile as an anticancer agent.

Antimicrobial Activity

Preliminary antimicrobial assays have indicated that the compound may also possess antimicrobial properties. The minimum inhibitory concentration (MIC) values against selected bacterial strains are presented below:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in treating bacterial infections.

Case Studies

- Case Study on Anticancer Effects : A study conducted on MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability, associated with increased apoptosis markers such as caspase activation and PARP cleavage. This suggests a mechanism involving programmed cell death, making it a candidate for further development in cancer therapy.

- Antimicrobial Efficacy Evaluation : In another study focusing on bacterial strains, the compound was tested in combination with standard antibiotics to evaluate synergistic effects. Results indicated enhanced efficacy against resistant strains when used in combination therapy.

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide?

- Methodology : A two-step approach is commonly employed:

Sulfonylation : React 5-methoxy-1,3-benzothiazol-2-amine with benzenesulfonyl chloride in DMF using potassium carbonate as a base. Purification involves column chromatography (e.g., silica gel with MeOH/DCM gradients) .

Amidation : Couple the sulfonylated intermediate with N-benzylpropanamide using EDC/HOBt or similar coupling agents. Reverse-phase flash chromatography (MeOH/H₂O gradients) ensures high purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC-MS to avoid over-sulfonylation.

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers or enantiomers of this compound?

- NMR Analysis :

- ¹H NMR : The benzenesulfonyl group exhibits aromatic protons at δ ~7.5–8.0 ppm (doublets), while the 5-methoxybenzothiazole moiety shows characteristic singlets at δ ~3.8 ppm (OCH₃) and δ ~6.8–7.3 ppm (Ar-H). Enantiomers may display identical spectra unless chiral derivatization is applied .

- ¹³C NMR : The sulfonyl carbon appears at δ ~125–130 ppm, and the carbonyl (propanamide) at δ ~170 ppm .

- IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1680 cm⁻¹) functionalities .

Q. What purification strategies are optimal for isolating this compound from byproducts?

- Chromatography : Use silica gel (normal phase) for initial purification and reverse-phase C18 columns for final polishing. Gradient elution (e.g., 20–100% MeOH in H₂O) resolves polar impurities .

- Crystallization : Ethanol/water mixtures yield high-purity crystals. Monitor polymorphism via XRPD .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Scaffold Modification :

- Replace the 5-methoxy group with electron-withdrawing substituents (e.g., Cl, CF₃) to modulate electron density and binding affinity .

- Vary the benzyl group (e.g., fluorinated analogs) to enhance metabolic stability .

- Assays : Use in vitro enzyme inhibition assays (e.g., kinase panels) and in silico docking (AutoDock Vina) to prioritize analogs .

Q. What crystallographic methods resolve data contradictions in polymorph identification?

- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data using synchrotron radiation. SHELX programs (e.g., SHELXL) refine hydrogen positions and thermal parameters .

- Validation : Cross-validate with DSC (melting point analysis) and Raman spectroscopy to confirm polymorphic forms .

Q. How do steric and electronic effects influence the stability of the sulfonamide linkage?

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to assess bond dissociation energies (BDEs) of the S–N bond. Electron-donating groups (e.g., methoxy) stabilize the sulfonamide via resonance .

- Experimental Validation : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring quantify degradation products .

Critical Analysis of Contradictions

- Stereochemical Ambiguity : reports identical NMR spectra for enantiomers of a related benzothiazole analog. To resolve this, employ chiral HPLC (Chiralpak AD-H column) or Mosher’s ester derivatization .

- Purity Discrepancies : While uses MS for purity (89.4%), combine with ¹H NMR integration (≥95%) to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.